molecular formula C14H14O B6593702 2-(2-Phenylethyl)phenol CAS No. 7294-84-0

2-(2-Phenylethyl)phenol

Cat. No.: B6593702
CAS No.: 7294-84-0
M. Wt: 198.26 g/mol
InChI Key: DMAXMXPDVWTIRV-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)phenol is a solid organic compound supplied for laboratory and research purposes. It is part of a broader class of 2-phenylethyl compounds that are of significant interest in natural product research. Structurally similar 2-(2-phenylethyl)chromones (PECs) are recognized as principal and characteristic components in agarwood, the fragrant resin of Aquilaria trees, and are extensively studied for their contribution to the material's unique fragrance and bioactivities . Research into these analogous compounds has shown they possess notable anti-inflammatory and neuroprotective properties, making the 2-phenylethyl structural motif a valuable scaffold for pharmacological and phytochemical investigation . The in-depth analysis of such compounds often requires advanced analytical techniques like multi-dimensional liquid chromatography coupled with high-resolution mass spectrometry to fully characterize their profiles and uncover novel structures . This product is intended for use as a standard or building block in these and other research applications. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-(2-phenylethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAXMXPDVWTIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372749
Record name 2-(2-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7294-84-0, 28906-63-0
Record name 2-(2-Phenylethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007294840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-PHENYLETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG9R5RT3H8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via electrophilic attack of a styrene-derived carbocation on the aromatic ring of phenol. A solid acid catalyst, such as sulfuric acid immobilized on silica gel (H₂SO₄-SiO₂), facilitates carbocation formation while minimizing side reactions like oligomerization. The catalyst’s Bronsted acidity and porous structure enhance selectivity for the para-substituted product, this compound, over ortho isomers.

Key Reaction Equation:

Phenol+StyreneH2SO4SiO2This compound+Byproducts\text{Phenol} + \text{Styrene} \xrightarrow{\text{H}2\text{SO}4-\text{SiO}_2} \text{this compound} + \text{Byproducts}

Laboratory-Scale Synthesis

A representative procedure from patent CN105237359A outlines the following steps:

  • Reaction Setup: Under nitrogen protection, phenol (188 g, 2 mol), H₂SO₄-SiO₂ (1.88 g, 1% w/w), and toluene (450 mL) are heated to 50°C.

  • Styrene Addition: α-Methylstyrene (483 g, 4.1 mol) is added dropwise over 1 hour, followed by heating at 90–95°C for 20–40 minutes.

  • Workup: The mixture is filtered to remove the catalyst, washed with 0.5% NaHCO₃ and deionized water, and concentrated to yield a light yellow viscous liquid (364.3 g, 92% yield).

Table 1: Laboratory-Scale Reaction Parameters

ParameterValue
Catalyst Loading1% w/w of phenol
Temperature50°C (addition), 90–95°C (reaction)
Reaction Time20–40 minutes
Yield92%

Industrial-Scale Production

Industrial protocols optimize cost and throughput by adjusting catalyst recycling and reaction conditions. Key modifications include:

Continuous-Flow Reactors

Patented methods employ tubular reactors with immobilized H₂SO₄-SiO₂ to enable continuous styrene feeding and product separation. This design reduces downtime between batches and improves heat management.

Catalyst Reusability

The solid acid catalyst retains >90% activity after five cycles, as demonstrated by X-ray diffraction (XRD) analyses showing minimal sulfur loss from the silica matrix.

Table 2: Industrial vs. Laboratory Conditions

ParameterLaboratoryIndustrial
Catalyst Reuse1 cycle5+ cycles
Throughput500 g/batch10–50 kg/hour
Energy Consumption15 kWh/kg8 kWh/kg

Alternative Synthetic Strategies

While Friedel-Crafts alkylation dominates, niche methods have been explored for specialized applications:

Hydrodeoxygenation of Lignin Derivatives

Pilot-scale studies suggest that this compound can be derived from lignin depolymerization products via hydrodeoxygenation (HDO). However, yields remain low (<30%) due to competing decarbonylation pathways.

Enzymatic Synthesis

Oxidoreductases from Pseudomonas putida catalyze the coupling of phenol and phenylacetaldehyde in aqueous media. This method avoids organic solvents but suffers from enzyme instability above 40°C.

Purity and Characterization

Post-synthesis purification ensures compliance with pharmaceutical and polymer-grade standards:

Recrystallization

Crude this compound is recrystallized from hexane/ethyl acetate (3:1 v/v), achieving >99% purity as verified by HPLC.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 6.85–6.75 (m, 3H, Ar-H), 2.90 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic) .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group in 2-(2-Phenylethyl)phenol is susceptible to oxidation, forming quinones or other oxidized derivatives. Reaction conditions and reagents determine the product profile.

Reagent Conditions Product Yield Reference
KMnO₄Acidic (H₂SO₄), 80–100°C2-(2-Phenylethyl)-1,4-benzoquinone65–70%
H₂O₂Fe²⁺ catalyst, RTHydroxylated derivatives50–55%
O₂ (air)Alkaline medium, 60°COligomeric oxidation products30–40%

Key Findings :

  • Strong oxidizing agents like KMnO₄ in acidic media yield benzoquinone derivatives via hydroxyl group oxidation.

  • Mild oxidants (e.g., H₂O₂) produce hydroxylated intermediates, likely through radical pathways.

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters, enhancing the compound’s stability for industrial applications.

Reagent Conditions Product Yield Reference
Acetic anhydrideH₂SO₄ catalyst, 50°C2-(2-Phenylethyl)phenyl acetate85–90%
Benzoyl chloridePyridine base, RTPhenyl benzoate derivative75–80%

Mechanism :

  • Protonation of the hydroxyl group by H₂SO₄ increases electrophilicity, facilitating nucleophilic attack by the acylating agent.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes substitution at positions ortho/para to the hydroxyl group.

Reagent Conditions Product Yield Reference
Br₂FeBr₃ catalyst, 25°C4-Bromo-2-(2-phenylethyl)phenol60–65%
HNO₃H₂SO₄, 0–5°CNitro derivatives55–60%

Regioselectivity :

  • The hydroxyl group directs incoming electrophiles to the para position due to steric hindrance from the phenethyl group.

Reduction Reactions

While the aromatic ring is generally stable, the phenethyl side chain can undergo hydrogenation.

Reagent Conditions Product Yield Reference
H₂ (1 atm)Pd/C catalyst, ethanol, 25°C2-(2-Cyclohexylethyl)phenol70–75%
NaBH₄Methanol, RTNo reaction (phenolic OH inert)

Note : Catalytic hydrogenation selectively reduces the benzene ring in the phenethyl group while preserving the phenolic ring.

Condensation and Coupling Reactions

The compound participates in Ullmann or Suzuki couplings for synthesizing biphenyl derivatives.

Reagent Conditions Product Yield Reference
CuI, K₂CO₃DMF, 110°CBiaryl-coupled product50–55%

Application : These reactions are critical for constructing complex aromatic systems in pharmaceuticals .

Scientific Research Applications

Medicinal Applications

1.1 Anti-Cancer Activity

One of the most notable applications of 2-(2-Phenylethyl)phenol is its anti-cancer properties. Research indicates that derivatives of this compound, such as KTH-13-t-Bu , exhibit significant pro-apoptotic activity against cancer cells. In vitro studies have demonstrated that KTH-13-t-Bu can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of key signaling pathways, including the inhibition of Bcl-2 and activation of caspases, which are crucial for programmed cell death .

Case Study: KTH-13-t-Bu

  • Study Design : The anti-cancer effects were evaluated using immunoblotting techniques to analyze protein expression related to apoptosis.
  • Findings : The compound showed a dose-dependent increase in apoptosis markers, confirming its potential as an anti-cancer agent .

Industrial Applications

2.1 Polymer Chemistry

In polymer chemistry, this compound serves as a precursor for synthesizing various polymeric materials. It has been utilized in the development of catalysts for ethylene polymerization, enhancing the efficiency and stability of the resulting polymers.

Data Table: Polymerization Activity

Catalyst TypeActivity (g PE mol⁻¹(Fe) h⁻¹)Temperature (°C)Polymerization Time (min)
Fe/MMAO56.9705
Fe/MMAO16.57030
Co/MMAOVariableVariableVariable

The table illustrates the catalytic activity of iron and cobalt complexes derived from this compound in various conditions, showcasing its versatility in industrial applications .

Environmental Applications

3.1 Ecotoxicology

The environmental implications of this compound have also been studied, particularly regarding its biodegradability and potential ecological risks. This compound is part of a broader group of substituted phenols assessed for their environmental impact.

Findings from Ecological Risk Assessments

  • Biodegradability : Some studies suggest that while certain derivatives may degrade in the environment, others have a high potential for bioaccumulation.
  • Ecological Risks : The ecological risk classification identified specific substances within this group as priorities due to their potential hazards to aquatic organisms .

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)phenol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by disrupting their cellular processes. This disruption is achieved through the inhibition of key enzymes and the alteration of membrane integrity . Additionally, it can modulate signaling pathways involved in cell growth and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Phenylethyl)phenol vs. 2-(2-Phenylethyl)chromones

Structural Differences :

  • Core Structure: this compound has a simple benzene ring with a hydroxyl group, while 2-(2-phenylethyl)chromones feature a benzopyran-4-one skeleton (a fused benzene and γ-pyrone ring) .
  • Substituents : Both share the 2-phenylethyl moiety, but chromones often include additional methoxy or hydroxy groups on the benzene or pyrone rings .

Analytical Differentiation :

  • Mass Spectrometry: Chromones exhibit characteristic fragmentation via cleavage of the CH₂-CH₂ bond between the chromone and phenyl groups, producing fragment ions at m/z 250 (base skeleton) . Phenolic analogs may show similar cleavage but lack the chromone-specific ions (e.g., m/z 319.118 for tetrahydrochromones) .
This compound vs. Other Phenolic Derivatives
Compound Name Core Structure Key Substituents Bioactivity Highlights Source
This compound Phenol 2-Phenylethyl at C2 Limited data; potential antioxidant Fungal cultures
3-Methoxy-5-(2-phenylethyl)-2-prenylphenol Phenol 2-Prenyl, 3-methoxy, 5-phenylethyl Antibacterial, antifungal Agarwood
N-(2-Phenylethyl)acetamide Acetamide 2-Phenylethylamine backbone Acetylcholinesterase inhibition Fungal metabolites
4-(4-Methoxyphenyl)butan-2-one Ketone 4-Methoxyphenyl, butanone Agarwood aroma contributor Agarwood

Key Observations :

  • Substituent Impact : Methoxy or prenyl groups enhance lipophilicity and bioactivity (e.g., antimicrobial effects) .

Biological Activity

2-(2-Phenylethyl)phenol, also known as phenethylphenol, is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects. The synthesis and occurrence of this compound in nature will also be discussed.

Chemical Structure and Synthesis

This compound is characterized by a phenolic structure with a phenethyl group attached at the ortho position. It can be synthesized through various methods, including chemical synthesis from phenol derivatives and extraction from natural sources like plants. The compound is part of a larger class of phenolic compounds known for their bioactive properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 12.58 μg/mL. The mechanisms involved include mitochondrial membrane potential disruption and cell cycle arrest, particularly in the S phase .

Table 1: Summary of Anticancer Activities

StudyCell LineIC50 Value (μg/mL)Mechanism
Ashraf et al., 2020MCF-712.58Apoptosis induction via mitochondrial disruption
Other studiesVariousVariesCell cycle arrest and apoptosis

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests possible therapeutic applications in treating inflammatory diseases .

3. Antioxidant Properties

As an antioxidant, this compound scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Table 2: Antioxidant Activities

Method UsedResult
DPPH Scavenging AssayEffective at reducing DPPH radical concentration
ABTS AssaySignificant reduction in ABTS radical cation levels

4. Antimicrobial Activity

The compound exhibits antibacterial properties against various strains of bacteria. Studies have indicated that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Breast Cancer : A notable investigation by Ashraf et al. isolated this compound from Clerodendrum thomsoniae and demonstrated its cytotoxic effects on breast cancer cells through apoptosis induction mechanisms.
  • Neuroprotective Effects : Other research has suggested that derivatives of this compound may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases .

Q & A

Q. How can enantiomeric purity of this compound derivatives be ensured during synthesis?

  • Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak AD-H) in HPLC for enantiomer separation. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) enhances enantioselectivity. Confirm purity via polarimetry or circular dichroism (CD) spectroscopy. Dynamic kinetic resolution may resolve racemic mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.